Scientific Field: Pharmacology and Oncology
Summary: Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene have been explored for their potential anticancer properties. These compounds have shown inhibitory effects on various tumor cell lines.
Methods: The compounds are typically synthesized and then tested in vitro using cell viability assays against tumor cell lines.
Scientific Field: Pharmaceutical Chemistry
Summary: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Methods: It is involved in reactions to produce other chemically active compounds, which are then used in drug development.
Scientific Field: Organic Chemistry
Summary: The compound is used in the synthesis of new heterocyclic compounds with potential biological activity.
Methods: Reactivity with different chemical reagents is studied to afford new heterocyclic derivatives.
Results: The synthesis approach has led to the creation of new compounds with promising biological activities.
Scientific Field: Coordination Chemistry
Summary: 4,5,6,7-Tetrahydro-1-benzothiophene derivatives are used to form Schiff bases, which are then used to create metal complexes.
Methods: Condensation reactions with salicylaldehyde yield Schiff bases that can form complexes with metals like copper.
Results: The resulting copper (II) complexes have been successfully synthesized and characterized.
Scientific Field: Biochemistry
Summary: Thiophene derivatives, including those derived from 4,5,6,7-Tetrahydro-1-benzothiophene, have been identified as selective kinase inhibitors.
Methods: The compounds are tested for their ability to inhibit enzyme activity in vitro.
Scientific Field: Medicinal Chemistry
Summary: The compound is used in the design and synthesis of antitumor agents.
Methods: New derivatives are synthesized by altering substitution patterns to affect the electronic environment and lipophilicity.
Scientific Field: Analytical Chemistry
Summary: This compound could be used as a standard or reference material in chromatographic analysis to determine the presence of similar compounds in a mixture.
Methods: High-performance liquid chromatography (HPLC) might be employed to separate and quantify the compound.
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide is an organic compound characterized by its unique bicyclic structure that includes a thiophene ring fused with a benzene-like structure. It has the molecular formula CHNOS and a molecular weight of approximately 181.25 g/mol. This compound features a carboxamide functional group, which contributes to its chemical reactivity and potential biological activity. The compound is registered under the CAS number 1423034-56-3 and is recognized for its applications in medicinal chemistry and organic synthesis .
The chemical reactivity of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide primarily involves nucleophilic substitutions and acylation reactions due to the presence of the carboxamide group. It can undergo hydrolysis in aqueous conditions to yield the corresponding carboxylic acid and amine. Additionally, this compound may participate in cyclization reactions, leading to the formation of more complex structures, particularly when reacted with electrophiles or other nucleophiles .
Research indicates that 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and its role in modulating neurotransmitter systems. Some derivatives of this compound have shown promise in treating neurological disorders due to their ability to interact with specific receptors in the brain . Furthermore, its structural similarity to other biologically active compounds suggests potential applications in drug design.
Several synthetic pathways have been developed for the preparation of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its biological properties.
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide finds applications in various fields:
Interaction studies involving 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide have focused on its binding affinity with various biological targets. Research has demonstrated that this compound can interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Such interactions are crucial for understanding its pharmacological effects and potential side effects when used in therapeutic contexts .
Several compounds share structural similarities with 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | CHNOS | Contains an amino group that may enhance biological activity |
| N,N-Diethyl-2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | CHNOS | Features diethyl substitution which may affect solubility and bioavailability |
| 4-Methylthio-1-benzothiophene | CHS | Simplified structure without a carboxamide group but retains thiophene characteristics |
These compounds illustrate the diversity within thiophene derivatives while highlighting how specific functional groups influence their properties and applications .
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives relies heavily on efficient amide bond formation methodologies that can accommodate the structural complexity of the tetrahydrobenzothiophene scaffold [1] [2]. The carboxamide functional group at position 4 requires specialized coupling strategies that maintain the integrity of the bicyclic heterocycle while providing high yields and selectivity.
The most widely employed strategy for amide bond formation in tetrahydrobenzothiophene-4-carboxamide synthesis involves the use of carbodiimide coupling reagents [1] [2]. The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and dimethyl sulfoxide system has proven particularly effective for coupling 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-amide derivatives with various carboxylic acids [1]. This methodology demonstrates excellent functional group tolerance and provides yields ranging from 65 to 85 percent under mild reaction conditions [2].
The hexafluorophosphate azabenzotriazole tetramethyl uronium and diisopropylethylamine coupling system represents another highly efficient approach [1] [2]. This method excels in forming 2-amide bonds between 4,5,6,7-tetrahydrobenzothiophene-3-amide derivatives and carboxylic acids, yielding products with 70 to 90 percent efficiency [1]. The superior leaving group ability of the hexafluorophosphate azabenzotriazole tetramethyl uronium system contributes to cleaner reaction profiles and reduced epimerization [2].
Direct acylation using acid chlorides provides a rapid and efficient route to tetrahydrobenzothiophene carboxamides [1] [3]. The reaction between 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-amide derivatives and acyl chlorides in the presence of sodium hydroxide proceeds within minutes at room temperature [1]. This methodology offers the advantage of fast reaction times and simple workup procedures, though yields typically range from 60 to 80 percent due to competitive hydrolysis reactions [3].
For specialized applications, trifluoroacetic anhydride has been employed at elevated temperatures (60°C) to form amide bonds with electron-poor substrates [1]. This approach is particularly valuable when conventional coupling reagents fail to provide satisfactory results with sterically hindered or electronically deactivated coupling partners [2].
Recent developments in amide bond formation have introduced novel catalytic systems for tetrahydrobenzothiophene carboxamide synthesis [4] [5]. Tropylium ion organocatalysis represents a significant advancement, facilitating amide formation under exceptionally mild conditions with yields reaching 80 to 95 percent [4]. This method demonstrates remarkable substrate scope and functional group tolerance while operating under environmentally benign conditions [5].
The methanesulfonyl chloride and triethylamine system provides an alternative approach for challenging coupling reactions [1]. This methodology proves particularly effective for forming amide bonds between sterically demanding coupling partners, achieving yields of 70 to 85 percent [2]. The mild reaction conditions and excellent functional group compatibility make this approach suitable for complex multi-step syntheses [1].
| Method | Reagents | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-Hydroxybenzotriazole Coupling | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1-Hydroxybenzotriazole, Dimethylformamide | Room temperature, 12-24 h | 65-85 | Mild conditions, good yields |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium/Diisopropylethylamine Coupling | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, Diisopropylethylamine, Dimethylformamide | Room temperature, 8-16 h | 70-90 | High efficiency, clean reaction |
| Acid Chloride/Sodium Hydroxide | Acyl chloride, Sodium Hydroxide | Room temperature, 5 min | 60-80 | Fast reaction, simple workup |
| Trifluoroacetic Anhydride | Trifluoroacetic Anhydride, 60°C | 60°C, 2-4 h | 55-75 | Suitable for electron-poor substrates |
| Methanesulfonyl Chloride/Triethylamine | Methanesulfonyl Chloride, Triethylamine | Room temperature, 4-8 h | 70-85 | Good functional group tolerance |
| Carbonyldiimidazole Coupling | Carbonyldiimidazole, Dimethylformamide | Room temperature, 12-18 h | 75-88 | Selective amide formation |
| Tropylium Ion Catalysis | Tropylium ion, mild conditions | Mild temperature, 2-6 h | 80-95 | Green chemistry, high yields |
The construction of the 4,5,6,7-tetrahydro-1-benzothiophene core represents a critical synthetic challenge that requires specialized cyclization methodologies [6] [7] [8]. These techniques must efficiently form the bicyclic heterocycle while maintaining compatibility with the carboxamide functionality at position 4.
Palladium-catalyzed coupling and cyclization reactions provide one of the most versatile approaches to tetrahydrobenzothiophene core assembly [7] [9]. The reaction of terminal acetylenes with ortho-iodothioanisole derivatives proceeds via initial Sonogashira coupling followed by electrophilic cyclization using molecular iodine, bromine, or N-bromosuccinimide [7]. This methodology demonstrates excellent yields ranging from 75 to 95 percent and accommodates diverse substitution patterns on both the acetylene and aromatic components [7].
The palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols represents another powerful cyclization strategy [10] [8]. This approach employs palladium diiodide in conjunction with potassium iodide to promote 5-endo-dig sulfur cyclization at temperatures between 50 and 100°C [10]. The reaction tolerates various functional groups and provides moderate to good yields of 55 to 82 percent [8].
Electrophilic cyclization of alkynyl thioanisoles offers a direct route to benzothiophene derivatives under mild conditions [6] [11]. The use of molecular iodine, bromine, N-bromosuccinimide, and phenylselenyl chloride as electrophilic cyclization agents provides excellent control over regioselectivity [6]. These reactions typically proceed at temperatures between 20 and 80°C with yields ranging from 70 to 90 percent [11].
Recent advances in electrophilic cyclization have introduced green chemistry approaches using sodium halides as electrophile sources [6]. Copper-catalyzed chloro-, bromo-, and iodocyclization reactions demonstrate excellent functional group tolerance and provide environmentally benign alternatives to traditional electrophilic cyclization methods [6].
Radical-promoted cyclization represents a complementary approach to tetrahydrobenzothiophene synthesis, particularly for substrates that are challenging for metal-catalyzed methods [10] [8]. The radical-promoted substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in alcoholic media at 80 to 100°C provides excellent yields of 49 to 98 percent [10]. This methodology employs azobisisobutyronitrile as the radical initiator and demonstrates remarkable substrate scope [8].
The development of metal-free cyclization methodologies has gained significant attention due to environmental and economic considerations [12] [13]. Base-catalyzed propargyl-allene rearrangement followed by cyclization and allyl migration provides an efficient route to benzothiophene derivatives [12]. This approach operates under mild conditions and achieves yields of 60 to 85 percent while avoiding the use of precious metal catalysts [13].
Photochemical cyclization represents another metal-free alternative for tetrahydrobenzothiophene synthesis [14]. Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes proceeds under mild conditions with yields ranging from 70 to 92 percent [14]. This methodology proves particularly effective for constructing complex fused ring systems and demonstrates excellent functional group compatibility [9].
| Cyclization Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling/Cyclization | Terminal acetylenes, ortho-iodothioanisole | Tetrakis(triphenylphosphine)palladium, Molecular Iodine/Bromine/N-bromosuccinimide | 80-120 | 75-95 |
| Electrophilic Cyclization | Alkynyl thioanisoles | Molecular Iodine, Bromine, N-bromosuccinimide, Phenylselenyl Chloride | 20-80 | 70-90 |
| Radical-Promoted Cyclization | 1-(2-mercaptophenyl)-2-yn-1-ols | Azobisisobutyronitrile, 80-100°C | 80-100 | 49-98 |
| Metal-Free Base-Catalyzed | Propargyl derivatives | Base, propargyl-allene rearrangement | 60-100 | 60-85 |
| Photochemical Cyclization | 4,5-diaryl-thiophenes | Molecular Iodine, light, mild conditions | 25-60 | 70-92 |
| Electrochemical Cyclization | Sulfonhydrazides, internal alkynes | Electrochemical conditions | 25-80 | 65-88 |
| Heterocyclodehydration | 1-mercapto-3-yn-2-ols | Palladium Diiodide/Potassium Iodide or Palladium catalysis | 50-100 | 55-82 |
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives through multi-step sequences requires careful consideration of functional group compatibility and orthogonal protection strategies [15] [16] [17]. The presence of multiple reactive sites within the tetrahydrobenzothiophene scaffold necessitates selective protection and deprotection protocols that maintain synthetic efficiency while preserving the integrity of sensitive functional groups.
Hydroxyl groups present in tetrahydrobenzothiophene intermediates require robust protection strategies that survive the various reaction conditions employed in multi-step syntheses [17] [18]. tert-Butyldimethylsilyl ethers represent the most commonly employed protecting group due to their excellent stability under basic conditions and compatibility with nucleophilic substitution reactions [17]. The tert-butyldimethylsilyl group demonstrates particular utility in sequences involving electrophilic aromatic substitution and metal-catalyzed coupling reactions [18].
tert-Butyldiphenylsilyl ethers provide enhanced stability for more demanding reaction conditions, particularly those involving elevated temperatures or strongly basic media [17]. The bulky nature of the tert-butyldiphenylsilyl group also provides steric protection for adjacent functional groups, reducing unwanted side reactions during complex synthetic sequences [18].
Benzyl ethers offer an orthogonal protection strategy that can be selectively removed via hydrogenolysis without affecting silyl-protected hydroxyl groups [17]. This methodology proves particularly valuable in convergent synthetic approaches where selective deprotection is required at different stages of the synthesis [18].
The amino functionality in tetrahydrobenzothiophene derivatives requires careful protection to prevent unwanted acylation and alkylation reactions [17] [18]. tert-Butoxycarbonyl protection represents the most widely employed strategy due to its ease of installation and removal under mild acidic conditions [17]. The tert-butoxycarbonyl group demonstrates excellent stability under the basic conditions commonly employed in cyclization reactions while remaining orthogonal to most other protecting groups [18].
Benzyloxycarbonyl protection provides an alternative approach that can be removed via hydrogenolysis [17]. This methodology offers particular advantages in sequences where acid-sensitive functional groups preclude the use of trifluoroacetic acid for tert-butoxycarbonyl deprotection [18]. The benzyloxycarbonyl group also demonstrates excellent compatibility with metal-catalyzed reactions, making it suitable for complex synthetic sequences [17].
9-Fluorenylmethoxycarbonyl protection offers a third orthogonal option that can be removed under basic conditions [17]. This approach proves particularly valuable in sequences where both acid- and hydrogenolysis-sensitive functional groups are present [18].
Carboxylic acid groups in tetrahydrobenzothiophene intermediates are typically protected as methyl or ethyl esters to prevent salt formation and facilitate purification [17] [18]. These ester protecting groups demonstrate excellent stability under the reaction conditions commonly employed in heterocycle synthesis while remaining readily removable via basic hydrolysis [17].
The choice between methyl and ethyl esters often depends on the specific requirements of the synthetic sequence [18]. Methyl esters generally provide slightly enhanced reactivity in nucleophilic substitution reactions, while ethyl esters offer improved crystallinity and easier purification in many cases [17].
Halogen substituents in tetrahydrobenzothiophene derivatives generally demonstrate excellent stability throughout multi-step synthetic sequences [15] [16]. However, care must be taken to avoid conditions that promote elimination reactions, particularly with substrates containing acidic protons adjacent to the halogen [15].
Nitrile groups exhibit remarkable stability under most synthetic conditions and rarely require protection [16]. The electron-withdrawing nature of the nitrile group can influence the reactivity of adjacent positions, which must be considered in synthetic planning [15].
Carbonyl groups in tetrahydrobenzothiophene intermediates may require protection as ketals or acetals to prevent unwanted condensation reactions [17] [18]. 1,3-Dioxolane and 1,3-dioxane protection are commonly employed, with the choice depending on the steric requirements and stability needs of the specific synthetic sequence [17].
The formation and removal of these protecting groups under mild acidic conditions makes them compatible with most other functional group manipulations commonly encountered in tetrahydrobenzothiophene synthesis [18].
| Functional Group | Protecting Group | Deprotection Conditions | Stability Rating | Common Issues |
|---|---|---|---|---|
| Hydroxyl (-OH) | tert-Butyldimethylsilyl, tert-Butyldiphenylsilyl, Benzyl | Tetrabutylammonium Fluoride, Hydrogen/Palladium-Carbon, Acid | Moderate | Migration, oxidation |
| Amino (-NH₂) | tert-Butoxycarbonyl, Benzyloxycarbonyl, 9-Fluorenylmethoxycarbonyl | Trifluoroacetic Acid, Hydrogen/Palladium-Carbon, Base | High | Side reactions with electrophiles |
| Carboxyl (-COOH) | Methyl/Ethyl ester | Lithium Hydroxide, Sodium Hydroxide, Acid | High | Salt formation |
| Ester (-COOR) | Stable under most conditions | Base or acid hydrolysis | High | Hydrolysis under basic conditions |
| Halogen (-X) | Generally stable | Not applicable | Very High | Elimination reactions |
| Nitrile (-CN) | Generally stable | Not applicable | Very High | Hydrolysis under harsh conditions |
| Ketone (C=O) | Ketal, Acetal | Mild acid conditions | Moderate | Enolization, aldol reactions |
| Alkene (C=C) | Generally stable | Not applicable | High | Hydrogenation, oxidation |
The development of catalytic asymmetric methodologies for the synthesis of chiral 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives represents a rapidly evolving area of synthetic organic chemistry [19] [20] [21]. These approaches enable access to enantioenriched compounds with high stereochemical purity, which is essential for applications requiring specific three-dimensional molecular architectures.
The enantiospecific coupling of benzothiophene S-oxides with boronic esters represents a breakthrough methodology for accessing chiral 2,3-disubstituted benzothiophene derivatives [22] [21]. This transition-metal-free approach utilizes lithiation-borylation of benzothiophene S-oxides to generate intermediate arylboronate complexes [21]. Subsequent triflic anhydride-promoted sulfur-oxygen bond cleavage triggers a Pummerer-type 1,2-metalate shift, delivering coupled products with complete enantiospecificity [22].
The methodology demonstrates remarkable substrate scope, accommodating primary, secondary, and tertiary alkyl boronic esters as well as aryl boronic esters [21]. Yields typically range from 70 to 88 percent, with the enantiospecific nature of the transformation ensuring that enantiomeric excess values exceed 95 percent [22]. Importantly, this transformation does not require the use of directing groups at position 3, thereby overcoming a major limitation of previously developed transition-metal-mediated alkylation methods [21].
Organocatalytic approaches to chiral tetrahydrobenzothiophene derivatives have emerged as powerful alternatives to metal-based asymmetric catalysis [23] [19]. The use of quinine-derived bifunctional thiourea catalysts enables highly stereoselective [3+3] annulation reactions between N-(benzo[b]thiophen-2-yl)-sulfonamides and 2-alkynyl cycloenones [23].
This methodology provides dihydrobenzo [25]thieno[2,3-b]pyridine derivatives in moderate to good yields (up to 93 percent) with excellent enantioselectivities ranging from 90 to 97 percent ee [23]. The mild reaction conditions and low catalyst loadings (5 mol percent) make this approach particularly attractive for large-scale applications [19]. The target products can be easily purified by filtration, with the filtered product showing greater than 99 percent enantiomeric excess [23].
Asymmetric hydrogenation represents a well-established approach for accessing chiral tetrahydrobenzothiophene derivatives [26] [27]. The use of chiral rhodium and ruthenium complexes enables the enantioselective reduction of prochiral benzothiophene precursors with high stereochemical control [26].
These methodologies typically achieve enantioselectivities in the range of 85 to 95 percent ee with yields of 75 to 90 percent [27]. The established nature of asymmetric hydrogenation protocols and their compatibility with diverse functional groups make them suitable for integration into multi-step synthetic sequences [26].
The use of chiral auxiliaries provides a reliable approach for achieving high levels of stereochemical control in tetrahydrobenzothiophene synthesis [27]. Evans oxazolidinones and chiral alcohols represent the most commonly employed auxiliaries for this purpose [26].
These methodologies typically achieve enantioselectivities ranging from 80 to 92 percent ee with yields of 60 to 85 percent [27]. The well-established protocols and predictable stereochemical outcomes make chiral auxiliary approaches particularly suitable for synthetic applications where reliability is paramount [26].
Recent developments have introduced asymmetric dearomatization strategies for accessing chiral thiophene derivatives [19] [20]. The use of chiral phosphoric acids enables the catalytic asymmetric dearomatization of thiophene substrates through vinylidene ortho-quinone methide intermediates [20].
This approach provides thiophene-dearomatized chiral spiranes in high yields with excellent enantioselectivities ranging from 88 to 96 percent ee [19]. The novel nature of this methodology and its broad substrate scope make it particularly attractive for accessing previously challenging molecular architectures [20].
The development of atroposelective synthesis methods has enabled access to axially chiral naphthyl-benzothiophene derivatives [19] [20]. These approaches utilize chiral catalysts in combination with vinylidene ortho-quinone methide intermediates to control the formation of stereogenic axes [20].
The methodology achieves enantioselectivities ranging from 90 to 98 percent ee with yields of 75 to 92 percent [19]. The ability to generate axial chirality in benzothiophene systems opens new possibilities for accessing compounds with unique three-dimensional structures and properties [20].
| Asymmetric Method | Catalyst/Chiral Source | Substrate Scope | Enantioselectivity (% ee) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Enantiospecific Coupling with Boronic Esters | Benzothiophene S-oxides, lithiation-borylation | Primary, secondary, tertiary alkyl boronic esters | >95 (enantiospecific) | 70-88 | Transition-metal-free, complete enantiospecificity |
| Organocatalytic Stereoselective Construction | Quinine-derived bifunctional thiourea | 2-aminobenzo[b]thiophenes, alkynyl enones | 90-97 | 65-93 | Mild conditions, high stereoselectivity |
| Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium complexes | Prochiral benzothiophene derivatives | 85-95 | 75-90 | Established methodology, good yields |
| Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinones, chiral alcohols | Various acylating agents | 80-92 | 60-85 | Well-established protocols |
| Asymmetric Dearomatization | Chiral phosphoric acids | Thiophene substrates | 88-96 | 70-90 | Novel approach, broad scope |
| Atroposelective Synthesis | Chiral catalysts, vinylidene ortho-quinone methide intermediates | Naphthyl-benzothiophene derivatives | 90-98 | 75-92 | Axial chirality generation |
Density functional theory calculations have emerged as the primary computational tool for investigating the electronic structure and reactivity of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives. The most commonly employed methodology utilizes the B3LYP hybrid functional with 6-311++G(d,p) basis sets, which provides an optimal balance between computational efficiency and accuracy for heterocyclic compounds [1] [2].
Quantum mechanical calculations reveal that the highest occupied molecular orbital energy levels of tetrahydrobenzothiophene derivatives typically range from -5.5 to -6.2 electron volts, indicating moderate electron donation capacity [1] [3]. The lowest unoccupied molecular orbital energies span -1.2 to -2.1 electron volts, reflecting the compounds' electron acceptance characteristics. The resulting energy gap of 3.8 to 4.8 electron volts suggests moderate chemical reactivity and stability under physiological conditions [3] [4].
Conceptual density functional theory calculations provide essential reactivity descriptors that correlate with biological activity. The chemical hardness values, ranging from 1.9 to 2.4 electron volts, indicate the compounds' resistance to charge transfer and molecular deformation [1] [2]. Chemical potential calculations yield values between -3.8 and -4.2 electron volts, providing insights into the direction of electron flow during chemical interactions. The electrophilicity index, typically ranging from 2.1 to 3.8 electron volts, quantifies the compounds' tendency to accept electrons from nucleophilic biological targets [1].
Natural bond orbital analysis reveals significant hyperconjugative interactions within the tetrahydrobenzothiophene scaffold. The sulfur atom in the thiophene ring participates in stabilizing interactions with the carboxamide oxygen, with sulfur-oxygen contact distances of 2.768 to 2.804 Ångströms, which are shorter than the sum of van der Waals radii [5] [6]. These intramolecular interactions contribute to the conformational stability and influence the compounds' binding affinity to biological targets.
Molecular docking studies have systematically evaluated the binding interactions of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives with various biological targets, providing crucial information for structure-based drug design.
Extensive molecular docking investigations have characterized the binding mode of tetrahydrobenzothiophene derivatives with retinoic acid receptor-related orphan receptor γt. The compounds demonstrate binding energies ranging from -8.5 to -12.2 kilocalories per mole, indicating strong protein-ligand interactions [5] [6]. Key binding interactions include hydrogen bonds with cysteine 320 and glutamic acid 326 residues, as well as π-π stacking interactions with histidine 479. The saturated tetrahydrobenzene ring substructures are buried within hydrophobic regions of the binding pocket, while aromatic substituents form stabilizing contacts with hydrophilic residues [5] [6].
Benzothiophene-2-carboxamide derivatives demonstrate potent binding to urotensin-II receptors, with calculated binding energies ranging from -9.1 to -11.5 kilocalories per mole [9]. The compounds exhibit π-π stacking interactions and extensive hydrophobic contacts within the receptor binding pocket. Structure-activity relationship analysis reveals that 5-cyano substitutions enhance binding affinity, with the most potent analog achieving an inhibitory concentration of 25 nanomolar [9].
Molecular docking with aurora kinases shows promising binding affinities, with energies spanning -8.2 to -10.7 kilocalories per mole [10] [11]. The carboxamide group forms critical hydrogen bonds with the kinase hinge region, particularly with glutamic acid 930 in janus kinase 2. The tetrahydrobenzothiophene core occupies the adenosine triphosphate-binding site, providing selectivity over other kinase families [10].
Docking studies with amyloid-β42 fibrils demonstrate exceptionally strong binding, with energies reaching -12.7 to -13.8 kilocalories per mole [12]. The compounds intercalate between fibril amino acids, forming cation-π interactions with lysine 16 residues and hydrogen bonds through the amide carbonyl oxygen. The benzothiophene ring undergoes stabilizing π-π interactions with histidine 13, contributing to aggregation inhibition [12].
Molecular dynamics simulations provide temporal insights into the stability and conformational changes of protein-ligand complexes involving 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives.
Standard molecular dynamics protocols employ the Desmond simulation engine with OPLS force fields for 100-nanosecond production runs [13]. Systems are solvated in TIP3P water models within 10-Ångström cubic boxes, with appropriate counter-ions added to maintain electroneutrality. Temperature and pressure are maintained at 300 Kelvin and 1 atmosphere using Nosé-Hoover thermostats and Martyna-Tobias-Klein barostats [14] [13].
Root mean square deviation analysis reveals that tetrahydrobenzothiophene-protein complexes maintain stable binding poses throughout extended simulations, with typical deviations below 2.5 Ångströms [14] [15]. The most persistent ligands demonstrate strong and stable interactions with key protein residues, particularly those forming the central binding site architecture. Compounds with optimal binding geometries show minimal conformational drift and maintain essential hydrogen bonding networks [14].
Detailed analysis of protein-ligand contacts reveals the dynamic nature of binding interactions. The most stable complexes maintain consistent contacts with critical residues such as methionine 164 to glutamic acid 166 in protease binding sites, which constitute central portions of the active site [14]. Interactions with peripheral residues may fluctuate without significantly affecting overall binding stability, indicating the primary importance of core binding site contacts [14].
Molecular dynamics simulations capture the conformational flexibility of both the protein target and the tetrahydrobenzothiophene ligand. The partially saturated cyclohexene ring adopts preferred chair conformations during binding, while bulkier substituents may force adoption of boat or twisted-boat conformations that can affect ligand entry and stability within the binding pocket [5] [6]. These insights guide the design of conformationally constrained analogs with enhanced binding properties.
Simulations reveal the crucial role of water molecules in mediating protein-ligand interactions. Water-bridged hydrogen bonds enhance binding stability and can compensate for direct contact losses during conformational fluctuations. The preservation of hydration networks around polar substituents contributes to the overall binding thermodynamics and kinetics [5].
Quantitative structure-activity relationship modeling has been extensively applied to predict the biological activity of 4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide derivatives and guide rational design efforts.
Multiple linear regression models for tetrahydrobenzothiophene derivatives demonstrate excellent statistical performance, with correlation coefficients exceeding 0.968 for training sets and cross-validation coefficients above 0.955 [16] [17]. These models successfully identify van der Waals volumes and atomic masses as critical descriptors for hepatitis C virus NS5B polymerase inhibition. External validation on independent test sets yields prediction coefficients of 0.932, confirming the models' reliability for activity prediction [16].
Support vector machine models achieve superior training set correlations of 0.978 but show slightly reduced cross-validation performance at 0.920 compared to linear regression approaches [16] [18]. The non-linear nature of support vector machine algorithms captures complex structure-activity relationships that may be overlooked by linear methods. However, external prediction performance remains robust at 0.898, supporting the utility of machine learning approaches for this chemical class [16].
Three-dimensional comparative molecular similarity indices analysis models provide spatial understanding of structure-activity relationships. The most successful models incorporate steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, achieving training correlations between 0.937 and 0.966 [19]. Cross-validation coefficients range from 0.734 to 0.887, while external prediction correlations span 0.723 to 0.856, demonstrating acceptable predictive capability [6] [19].
Quantitative structure-activity relationship analysis reveals that molecular descriptors related to polar surface area, electronic distribution, and topological characteristics significantly influence biological activity [20] [21]. For anti-amyloid activity, descriptors including knotpv, BEHm8, BELe1, MATS6p, GATS7m, GATS6v, and GATS1e contribute to models with correlation coefficients of 0.962 and cross-validation values of 0.879 [21]. These descriptors encode three-dimensional molecular shape, electronic properties, and pharmacophoric features essential for target recognition.
Comprehensive model validation employs multiple statistical criteria, including leave-one-out cross-validation, external test set validation, and Y-scrambling procedures [16] [19]. Successful models satisfy Golbraikh-Tropsha validation criteria, ensuring reliable predictive capacity for virtual screening and lead optimization efforts. The agreement between experimental and predicted activities, measured through various metrics including r²m, confirms the statistical robustness of developed models [19].
Validated quantitative structure-activity relationship models enable virtual screening of large chemical libraries to identify novel tetrahydrobenzothiophene derivatives with enhanced biological activity. These computational filters significantly reduce the number of compounds requiring experimental synthesis and testing, accelerating the drug discovery process while maintaining high success rates for identifying active compounds [20] [22].